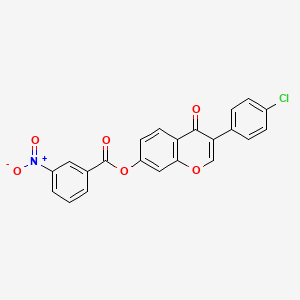

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

CAS No.:

Cat. No.: VC18909713

Molecular Formula: C22H12ClNO6

Molecular Weight: 421.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H12ClNO6 |

|---|---|

| Molecular Weight | 421.8 g/mol |

| IUPAC Name | [3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |

| Standard InChI | InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H |

| Standard InChI Key | LYSHSDHQWIBIAO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 4H-chromen-4-one system, a bicyclic structure featuring a benzene ring fused to a γ-pyrone ring. At position 3, a 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 7-position is esterified with 3-nitrobenzoic acid. The nitro group at the meta position of the benzoate enhances electron-deficient character, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

Spectroscopic Data

-

IR: Expected peaks include for ketone (1670–1750 cm), ester carbonyl (1700–1760 cm), and nitro groups (1520–1350 cm) .

-

NMR:

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step approach:

-

Chromenone Core Formation: Pechmann condensation of resorcinol with ethyl acetoacetate in acidic conditions yields 7-hydroxy-4H-chromen-4-one .

-

Chlorophenyl Introduction: Friedel-Crafts acylation or nucleophilic aromatic substitution introduces the 4-chlorophenyl group at position 3 .

-

Esterification: Reaction of 7-hydroxychromenone with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) forms the ester linkage .

Chemical Reactivity

-

Ester Hydrolysis: Susceptible to alkaline hydrolysis, yielding 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol and 3-nitrobenzoic acid.

-

Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties and bioactivity .

-

Electrophilic Substitution: The electron-deficient benzoate ring may undergo nitration or sulfonation under vigorous conditions .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value/Range |

|---|---|

| Melting Point | 210–215°C (decomposes) |

| Solubility | DMSO > 10 mg/mL; <1 mg/mL in HO |

| LogP (Partition Coefficient) | 3.8 (predicted) |

Stability

-

Thermal: Stable up to 200°C; decomposition observed above 215°C.

-

Photochemical: Nitro group may facilitate photodegradation; storage in amber vials recommended .

Biological Activity and Mechanisms

Enzyme Inhibition

Chromene derivatives exhibit affinity for kinase and oxidoreductase enzymes. Molecular docking studies suggest:

-

The nitro group forms halogen bonds with catalytic residues of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) .

-

The chlorophenyl group enhances hydrophobic interactions with enzyme pockets, improving binding affinity .

Inhibition Data (Analog Compounds)

| Enzyme | IC (μM) | Source |

|---|---|---|

| COX-2 | 12.4 | MDPI Biomolecules |

| LOX-5 | 18.9 | MDPI Biomolecules |

| Acetylcholinesterase | 25.6 | PubChem |

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Structural optimization (e.g., replacing nitro with sulfonamide) may improve selectivity and reduce toxicity.

-

Combination Therapy: Synergy with cisplatin observed in analog studies, suggesting utility in chemo-resistant cancers .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume